4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is a complex organic compound with significant applications in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 242.31622 g/mol . This compound falls under the category of quaternary ammonium salts, which are known for their utility in biological and chemical applications.
The synthesis of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate typically involves multiple steps, including the formation of hydrazones and subsequent quaternization of amines. The general approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in the yield and purity of the final product. Typically, polar aprotic solvents like dimethyl sulfoxide or acetonitrile are preferred to facilitate solubility and reaction kinetics.
The molecular structure of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate can be represented using structural formulas that highlight its functional groups:
The compound's structural representation can be depicted using SMILES notation: CC(C(=N)c1ccccc1)C(C#N)N(C)(C)C.[O-]S(=O)(=O)[O+]
. This notation provides a concise way to convey the connectivity of atoms within the molecule.
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate can undergo various chemical reactions typical for quaternary ammonium compounds:
The stability of this compound under different pH conditions and temperatures is crucial for its application in biological systems, where it may interact with various biomolecules.
The mechanism by which 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate exerts its effects primarily involves its interaction with biological membranes due to its cationic nature.
Research indicates that quaternary ammonium compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes .
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate finds applications in:
This compound exemplifies the intersection of organic chemistry and biological applications, showcasing how structural features dictate functionality in scientific research.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7